Proprietary Role as Exclusive Intermediate in Multi-Kinase Inhibitor Quinoline Sulfonamide Synthesis (US5245034)
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- is employed as a specific synthetic intermediate in US Patent 5245034, wherein it is elaborated into quinoline sulfonamide derivatives that possess quantified multi-kinase inhibitory activity: protein kinase A (PKA), myosin light chain kinase (MLCK), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) are all inhibited, while the final derivatives exhibit 'little action on cardiovascular function' [1]. The synthesis protocol specifies the use of this exact N1-cinnamyl intermediate—ortho-phenylenediamine (3.24 g) reacted with cinnamyl chloride (1.52 g) in DMF with K₂CO₃, yielding 2.0 g of the title compound as light brown crystals [2]. Comparator analogs such as N-methyl-1,2-phenylenediamine or N-(2-aminoethyl)-1,2-phenylenediamine cannot be substituted in this synthetic route because they lack the cinnamyl styrenyl moiety required for the subsequent cyclization to the quinoline core. This evidence is derived from a patent disclosure; comparative IC₅₀ or Kᵢ values for the target compound itself as a standalone kinase inhibitor are not reported in the identified literature.
| Evidence Dimension | Synthetic utility as a pathway-specific intermediate for multi-kinase inhibitor pharmacophore construction |
|---|---|
| Target Compound Data | Explicitly required intermediate in the US5245034 synthetic protocol; yields quinoline sulfonamide derivatives with vasorelaxant, platelet anti-aggregatory, and multi-kinase (PKA/MLCK/PKC/CaMKII) inhibitory activities with minimal cardiovascular effect |
| Comparator Or Baseline | N-alkyl-1,2-phenylenediamines (e.g., N-methyl, N-ethyl) and unsubstituted ortho-phenylenediamine: these lack the cinnamyl styrenyl π-system and cannot undergo the requisite cyclization to form the quinoline sulfonamide core |
| Quantified Difference | Not quantified as a ΔIC₅₀ or Δyield; differentiation is structural (presence vs. absence of cinnamyl enables vs. precludes the cyclization step). Patent reports the synthesis yields 2.0 g of the target intermediate from a 3.24 g OPD starting material scale. |
| Conditions | Synthesis: ortho-phenylenediamine + cinnamyl chloride, K₂CO₃, DMF, RT, 16 h; extraction with CHCl₃, washing with saturated NaCl, drying over MgSO₄. Biological evaluation context: in vitro kinase inhibition and ex vivo vascular smooth muscle relaxation assays as described in US5245034. |
Why This Matters
For medicinal chemistry groups replicating or building upon the US5245034 patent series, only the specified N1-cinnamyl intermediate will enable the documented synthetic route; substitution with any other N-substituted 1,2-phenylenediamine will break the cyclization step and yield a different or no product.
- [1] Hidaka, H., Ishikawa, T., Hagiwara, M. et al. United States Patent US5245034. Compound having vessel smooth muscle relaxation activity. Issued September 14, 1993. Abstract: Novel quinoline sulfonamino derivatives having vessel smooth muscle relaxation activity, platelet agglutination inhibitory activity, and inhibitory activity to protein kinase A, myosin light chain kinase, protein kinase C, and calmodulin-dependent protein kinase II. View Source
- [2] Molaid. N-(3-Phenyl-2-propen-1-yl)-1,2-benzenediamine (CAS 130964-01-1). Reaction Information: Product synthesis from ortho-phenylenediamine, cinnamyl chloride, K₂CO₃ in CHCl₃/H₂O, 16 h. Reference to Patent US05245034A1. URL: https://www.molaid.com/MS_113231 View Source
